REACTION_CXSMILES
|
[O-][Mn](=O)(=O)=O.[K+].[CH2:7]([OH:24])[C:8]([CH2:19][O:20][N+:21]([O-:23])=[O:22])([CH2:14][O:15][N+:16]([O-:18])=[O:17])[CH2:9][O:10][N+:11]([O-:13])=[O:12].S([O-])(O)=[O:26].OS(O)(=O)=O>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O.C1C=CC=CC=1>[N+:16]([O:15][CH2:14][C:8]([CH2:19][O:20][N+:21]([O-:23])=[O:22])([CH2:9][O:10][N+:11]([O-:13])=[O:12])[C:7]([OH:26])=[O:24])([O-:18])=[O:17] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.0074 mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0.0037 mol
|
Type
|
reactant
|
Smiles
|
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the benzene layer is separated off
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])OCC(C(=O)O)(CO[N+](=O)[O-])CO[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |